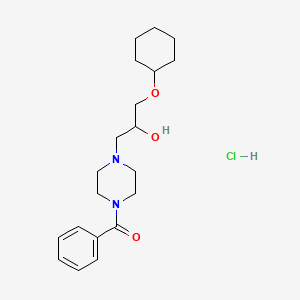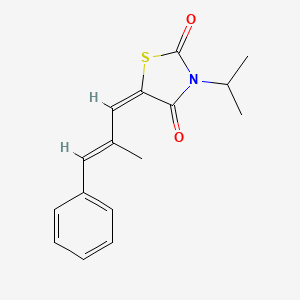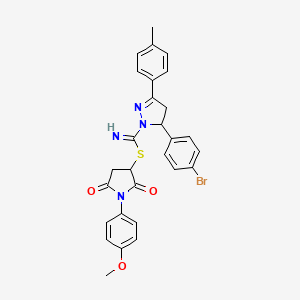
5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has been developed for the treatment of non-small cell lung cancer (NSCLC). This compound is known for its selective inhibition of the T790M mutation, which is a common resistance mechanism in NSCLC patients who have previously been treated with EGFR inhibitors.
Mecanismo De Acción
5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide selectively targets the T790M mutation in the EGFR gene, which is a common resistance mechanism in NSCLC patients who have previously been treated with EGFR inhibitors. By inhibiting this mutation, 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide is able to effectively block the signaling pathway that drives the growth and proliferation of cancer cells.
Biochemical and physiological effects:
5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide has been shown to have a favorable safety profile in clinical trials, with the most common side effects being mild to moderate and easily manageable. These side effects include diarrhea, rash, nausea, and fatigue. In terms of efficacy, 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide has demonstrated a high response rate and a prolonged progression-free survival in patients with T790M-positive advanced NSCLC.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide in lab experiments is its high selectivity and potency for the T790M mutation. This allows for a more targeted approach to studying the effects of EGFR inhibition on cancer cells. However, one limitation of using 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide in lab experiments is its high cost, which may limit its availability to some researchers.
Direcciones Futuras
There are several potential future directions for the development and use of 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide in the treatment of NSCLC. One direction is to explore the use of 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide in combination with other targeted therapies or immunotherapies to further improve treatment outcomes. Another direction is to investigate the potential use of 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide in other cancer types that harbor the T790M mutation. Finally, ongoing research is focused on identifying new resistance mechanisms and developing new drugs that can overcome these mechanisms and improve treatment outcomes for NSCLC patients.
Métodos De Síntesis
The synthesis of 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide involves several steps, including the preparation of the key intermediate, 2-chloro-5-nitro-N-(2-pyridinylmethyl)benzamide, which is then reduced to the corresponding aniline derivative. This aniline derivative is then reacted with 1-azepanesulfonyl chloride to yield 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide.
Aplicaciones Científicas De Investigación
5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In a phase I clinical trial, 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide demonstrated a high response rate in patients with T790M-positive advanced NSCLC who had progressed after previous EGFR inhibitor therapy. Subsequent phase II and III trials confirmed the efficacy of 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide in this patient population.
Propiedades
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-chloro-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c20-18-9-8-16(27(25,26)23-11-5-1-2-6-12-23)13-17(18)19(24)22-14-15-7-3-4-10-21-15/h3-4,7-10,13H,1-2,5-6,11-12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNNOAJMGWJPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-furylmethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)


![1-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5202512.png)
![2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5202515.png)


![N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5202538.png)
![1-cycloheptyl-5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5202539.png)


![4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B5202571.png)
![1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B5202577.png)